

Spectroscopic comparison of 3-Hydroxypropionitrile and its derivatives

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Compound of Interest

Compound Name: 3-Hydroxypropionitrile

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A Comprehensive Spectroscopic Comparison of **3-Hydroxypropionitrile** and Its Ether Derivatives

Introduction

3-Hydroxypropionitrile (3-HPN) is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly for the production of polymers, pharmaceuticals, and other specialty chemicals. Its derivatives, such as the ether derivatives 3-Methoxypropionitrile and 3-Ethoxypropionitrile, exhibit distinct physical and chemical properties, leading to a range of different applications. A thorough understanding of the spectroscopic characteristics of these compounds is crucial for their identification, characterization, and quality control.

This guide provides a detailed spectroscopic comparison of **3-Hydroxypropionitrile**, 3-Methoxypropionitrile, and 3-Ethoxypropionitrile, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data and protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry for **3-Hydroxypropionitrile** and its methoxy and ethoxy derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	-CH ₂ -CN	-CH ₂ -O-	-O-CH ₃	-O-CH ₂ -CH ₃	-CH ₃ (ethoxy)	Solvent
3-Hydroxypropionitrile[1]	2.61	3.85	-	-	-	CDCl ₃
3-Methoxypropionitrile[2]	2.59	3.66	3.37	-	-	Not Specified
3-Ethoxypropionitrile[3]	2.61	3.70	-	3.54	1.22	Not Specified

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	-CN	-CH ₂ -CN	-CH ₂ -O-	-O-CH ₃	-O-CH ₂ -CH ₃	-CH ₃ (ethoxy)	Solvent
3-Hydroxypropionitrile	118.9	25.5	58.1	-	-	-	Not Specified
3-Methoxypropionitrile[4]	117.8	18.7	66.3	58.9	-	-	Not Specified
3-Ethoxypropionitrile[5]	117.9	19.0	64.5	-	66.8	15.1	Not Specified

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	$\nu(\text{O-H})$	$\nu(\text{C-H})$	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{C-O})$
3-Hydroxypropionitrile[6]	~3400 (broad)	~2900	~2250	~1050
3-Methoxypropionitrile[7]	-	~2900	~2250	~1120
3-Ethoxypropionitrile[8]	-	~2900	~2250	~1120

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion (M^+)	Key Fragments
3-Hydroxypropionitrile[9]	71	54, 42, 41, 31
3-Methoxypropionitrile[10]	85	56, 45, 42, 32
3-Ethoxypropionitrile	99	70, 59, 45, 42, 31

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the analyte (**3-Hydroxypropionitrile** or its derivative) was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The solution was thoroughly mixed to ensure homogeneity.

^1H NMR Spectroscopy: Proton NMR spectra were acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment was used with the following typical parameters:

- Pulse Angle: 30-45°

- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer. A proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom. Typical parameters included:

- Pulse Angle: 45°
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (due to the lower natural abundance and sensitivity of ¹³C)
- Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) was used as an internal reference.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

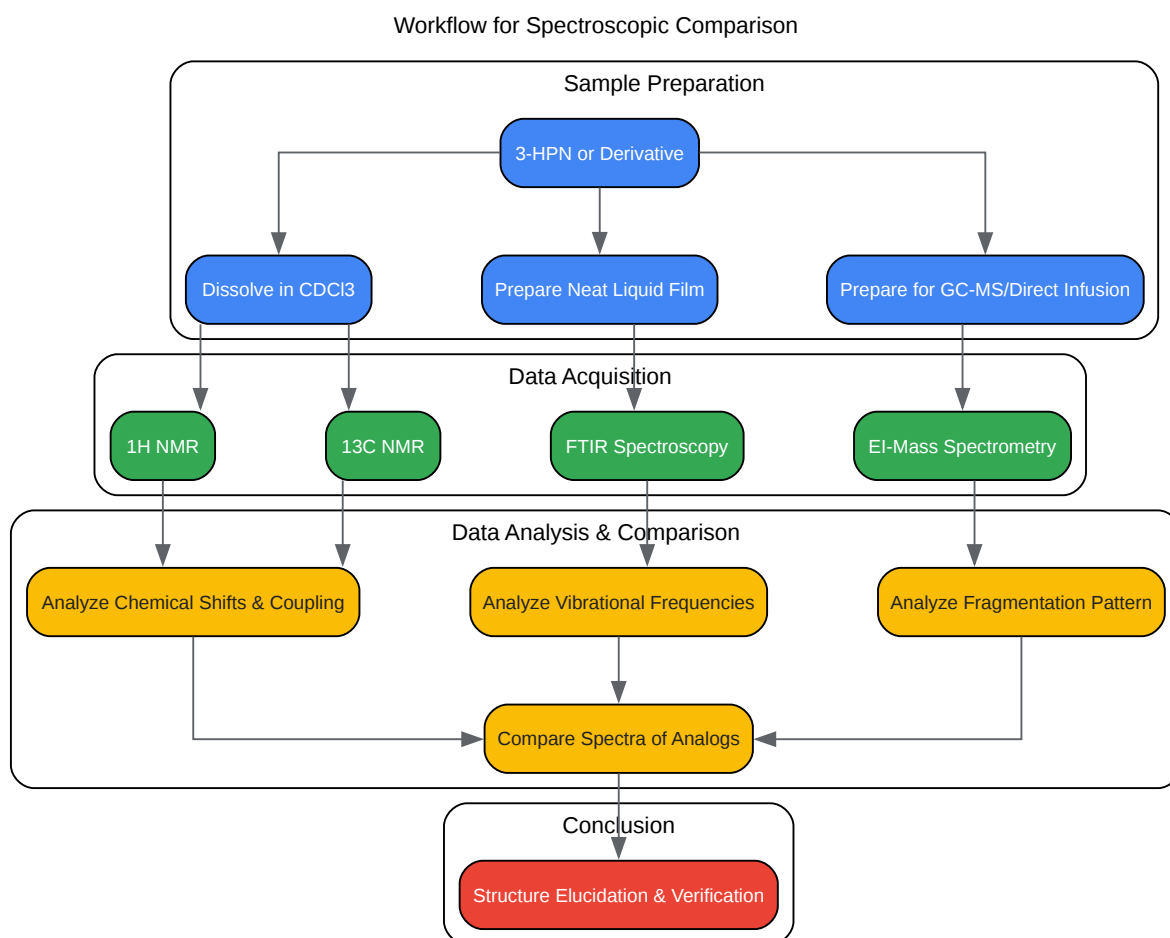
Mass Spectrometry (MS)

Instrumentation: Mass spectra were obtained using a mass spectrometer with electron ionization (EI) as the ionization source.

Data Acquisition: The sample was introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC) for separation prior to analysis. The standard EI energy was 70 eV. The mass analyzer (e.g., quadrupole or time-of-flight) was scanned over a mass-to-charge (m/z) range of approximately 10 to 200 amu to detect the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of **3-Hydroxypropionitrile** and its derivatives.



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Caption: Logical workflow for the comparative spectroscopic analysis.

Discussion and Interpretation

NMR Spectroscopy: The ¹H NMR spectra provide clear distinguishing features. The disappearance of the broad singlet corresponding to the hydroxyl proton in 3-HPN upon

derivatization to its ethers is a key indicator. Furthermore, the appearance of a new singlet for the methoxy group around 3.37 ppm in 3-Methoxypropionitrile and a quartet and triplet for the ethoxy group in 3-Ethoxypropionitrile allows for unambiguous identification. The chemical shifts of the methylene protons adjacent to the oxygen and nitrile groups are also subtly affected by the change in the substituent on the oxygen.

In the ^{13}C NMR spectra, the carbon of the nitrile group appears consistently around 118 ppm. The most significant changes are observed for the carbons in the side chain. The presence of the methoxy and ethoxy carbons provides clear evidence of derivatization.

IR Spectroscopy: The most prominent difference in the IR spectra is the presence of a strong, broad absorption band around 3400 cm^{-1} in 3-HPN, which is characteristic of the O-H stretching vibration of an alcohol. This band is absent in the spectra of its ether derivatives. The $\text{C}\equiv\text{N}$ stretching vibration appears as a sharp peak around 2250 cm^{-1} in all three compounds. The C-O stretching frequency is also a useful diagnostic tool, appearing at different positions for the alcohol and the ethers.

Mass Spectrometry: The mass spectra show distinct molecular ion peaks for each compound, confirming their respective molecular weights. The fragmentation patterns are also characteristic. For instance, **3-Hydroxypropionitrile** often shows a prominent fragment corresponding to the loss of the CH_2OH group. The ether derivatives, on the other hand, exhibit fragmentation patterns characteristic of ethers, such as cleavage of the C-O bond.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the unambiguous identification and comparative analysis of **3-Hydroxypropionitrile** and its ether derivatives. Each technique offers unique insights into the molecular structure, and together they provide a comprehensive characterization. The data and protocols presented in this guide serve as a valuable resource for researchers working with these important chemical compounds.

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